molecular formula C16H23BrN4 B8615603 2-bromo-5-[(3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl]pyridine CAS No. 145218-25-3

2-bromo-5-[(3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl]pyridine

Cat. No.: B8615603
CAS No.: 145218-25-3
M. Wt: 351.28 g/mol
InChI Key: HLRDZFLDHICEEB-UHFFFAOYSA-N
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Description

2-bromo-5-[(3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl]pyridine is a useful research compound. Its molecular formula is C16H23BrN4 and its molecular weight is 351.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

145218-25-3

Molecular Formula

C16H23BrN4

Molecular Weight

351.28 g/mol

IUPAC Name

2-bromo-5-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]pyridine

InChI

InChI=1S/C16H23BrN4/c1-3-5-7-15-19-16(8-6-4-2)21(20-15)12-13-9-10-14(17)18-11-13/h9-11H,3-8,12H2,1-2H3

InChI Key

HLRDZFLDHICEEB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C(=N1)CCCC)CC2=CN=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under nitrogen, 3.15 g (17 mmol) of solid 3,5-dibutyl-1H-1,2,4-triazole from step 3 of Example 1 was added in small portions to 33 mmol of sodium hydride in 31 ml of dimethylformamide (DMF); stirring was continued until hydrogen evolution had ceased. The anion solution was cooled to 0° C. and treated with a solution of 7.9 g (19 mmol) of crude 2-bromo-5-bromomethylpyridine from step 1 in 10 ml of dry DMF. The reaction was allowed to warm to ambient temperature and stir overnight. Methanol (10 ml) was added to destroy any unreacted sodium hydride and the DMF was removed in vacuo. The residue was dissolved in ethyl acetate, washed with water, and dried (MgSO4). Silica gel chromatography (Waters Prep-500A) using ethyl acetate/hexane (60:40) gave 4.8 g (47%) of 2-bromo-5-[(3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl]pyridine as an oil: NMR (CDCl3)δ0.88 (t, J=7 Hz, 1H), 0.92 (t, J=7 Hz, 1H), 1.27-1.44 (m, 4H), 1.59-1.76 (m, 4H), 2.60-2.71 (m, 4H), 5.18 (s, 2H), 7.35 (dd, J=8 and 3 Hz), 7.46 (d, J=8 Hz, 1H), 8.23 (d, J=3 Hz, 1H).
[Compound]
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solid
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3.15 g
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33 mmol
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31 mL
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7.9 g
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10 mL
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10 mL
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Synthesis routes and methods II

Procedure details

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